
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a carboxylic acid group at the 4-position, an amino group at the 2-position, and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative (such as an ester or anhydride) in the presence of a catalyst (e.g., polyphosphoric acid or sulfuric acid) to form the benzimidazole ring.
Substitution Reaction: The resulting benzimidazole intermediate undergoes substitution reactions to introduce the amino and methyl groups at the desired positions.
Industrial Production Methods: Industrial production of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens, alkyl halides, or acyl chlorides for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study enzyme interactions, protein binding, and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: Lacks the amino and methyl groups, resulting in different biological activities.
1H-Benzimidazole-5-carboxylic acid: Has a carboxylic acid group at a different position, affecting its chemical reactivity and applications.
2-Methyl-1H-benzimidazole: Lacks the carboxylic acid and amino groups, leading to distinct properties and uses.
The uniqueness of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
560086-22-8 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(2-aminophenyl)-1-methylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N3O2/c1-18-12-8-4-6-10(15(19)20)13(12)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,19,20) |
InChI Key |
VUWSBNTVIVITPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1C3=CC=CC=C3N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
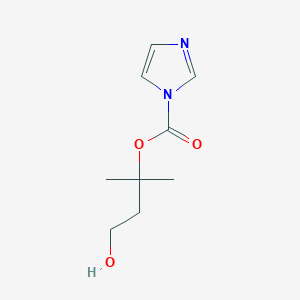
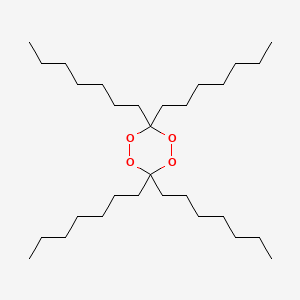
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
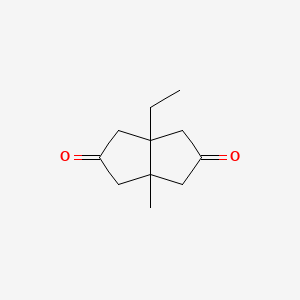
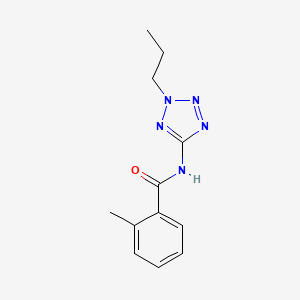
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
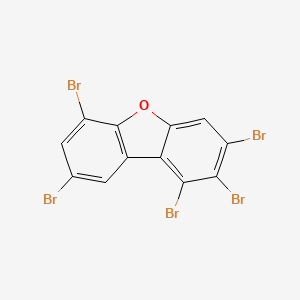
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
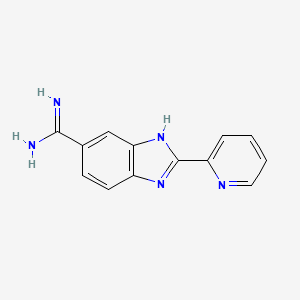
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

